molecular formula C13H11ClN4 B1337636 N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 63200-55-5

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1337636
CAS No.: 63200-55-5
M. Wt: 258.7 g/mol
InChI Key: WTYGEYYLNYWBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the class of pyrimidine derivatives and is specifically classified as a heterocyclic aromatic compound featuring a fused pyrrole-pyrimidine ring system. The compound's structural framework consists of a bicyclic structure composed of fused pyrimidine and pyrrole rings, which places it within the broader category of nitrogen-containing heterocyclic compounds. This classification is particularly significant due to the presence of multiple nitrogen atoms within the ring structure, which fundamentally impacts the compound's chemical behavior and interactions with biological systems.

The heterocyclic nature of this compound is characterized by its pyrrolo[3,2-d]pyrimidine core, where the numbering system follows established International Union of Pure and Applied Chemistry nomenclature conventions. The specific regioisomer designation [3,2-d] indicates the fusion pattern between the pyrrole and pyrimidine rings, distinguishing it from other possible fusion patterns such as pyrrolo[2,3-d]pyrimidine derivatives. This structural distinction is crucial for understanding the compound's reactivity patterns and potential biological activities.

Within the broader context of heterocyclic chemistry, pyrrolo[3,2-d]pyrimidines represent a privileged scaffold that has been extensively explored for its diverse biological activities. The electronic distribution within this heterocyclic system is significantly influenced by the nitrogen atoms, which contribute to the compound's ability to participate in hydrogen bonding interactions and coordinate with metal centers. Research has demonstrated that the pyrrolo[3,2-d]pyrimidine ring system can engage in strong hydrogen bonding interactions with biological targets, particularly through the nitrogen atoms in the pyrimidine ring, which enables effective binding to enzyme active sites.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₁ClN₄
Molecular Weight 258.71 g/mol
Chemical Abstracts Service Number 63200-55-5
Ring System Classification Fused bicyclic heterocycle
Heterocyclic Designation Pyrrolo[3,2-d]pyrimidine

Historical Context of Pyrrolo[3,2-d]pyrimidine Derivatives in Medicinal Chemistry

The development of pyrrolo[3,2-d]pyrimidine derivatives in medicinal chemistry traces back to early research focused on purine nucleoside phosphorylase inhibitors as potential therapeutic agents. Historical investigations demonstrated that pyrrolo[3,2-d]pyrimidines constitute a new class of purine nucleoside phosphorylase inhibitors with potential applications as T-cell selective immunosuppressive agents. The compound 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one was identified as a potent, competitive inhibitor of purine nucleoside phosphorylase with a dissociation constant value of 0.83 micromolar, establishing the therapeutic potential of this structural class.

Subsequent research has expanded the application scope of pyrrolo[3,2-d]pyrimidine derivatives beyond immunosuppression to encompass anticancer, antiviral, and anti-inflammatory therapeutic areas. The structural similarity between pyrrolo[3,2-d]pyrimidines and naturally occurring purines has been a driving force in medicinal chemistry research, as this relationship enables these synthetic compounds to interact with biological targets that typically recognize purine nucleotides. This bioisosteric relationship has led to the development of numerous derivatives with enhanced pharmacological profiles compared to their natural purine counterparts.

The evolution of pyrrolo[3,2-d]pyrimidine-based drug discovery has been particularly notable in the field of kinase inhibition research. Structure-based drug design approaches have revealed that pyrrolo[3,2-d]pyrimidine derivatives can effectively bind to the adenosine triphosphate-binding cleft of various kinases, including epidermal growth factor receptor and related tyrosine kinases. Crystal structure analysis has demonstrated that the nitrogen atom on the pyrrolo[3,2-d]pyrimidine ring forms hydrogen bonds with the main-chain nitrogen of hinge region residues, mimicking the binding interactions of natural adenosine triphosphate.

Recent medicinal chemistry efforts have focused on developing more potent and selective pyrrolo[3,2-d]pyrimidine-based inhibitors through systematic structure-activity relationship studies. These investigations have revealed that specific substitution patterns on the pyrrolo[3,2-d]pyrimidine core can significantly enhance both potency and selectivity toward particular biological targets. The incorporation of various substituents, including benzyl and halogen groups, has emerged as a successful strategy for optimizing the pharmacological properties of these compounds.

Significance of Benzyl and Chloro Substituents in Bioactive Molecules

The benzyl substituent in this compound plays a crucial role in determining the compound's biological activity and pharmacological properties. In organic chemistry, the benzyl group is characterized by the structure R−CH₂−C₆H₅, featuring a benzene ring attached to a methylene group, which contributes specific electronic and steric properties to the overall molecular structure. The benzyl group's significance in medicinal chemistry stems from its ability to enhance lipophilicity, improve membrane permeability, and provide additional binding interactions through π-π stacking with aromatic residues in protein binding sites.

The benzylic position exhibits enhanced reactivity due to the stability of the benzylic radical, which can be attributed to resonance stabilization provided by the adjacent aromatic ring. This enhanced reactivity enables various chemical transformations and functionalization reactions that are valuable in synthetic medicinal chemistry applications. Furthermore, the benzyl group can undergo selective oxidation reactions under specific conditions, providing opportunities for metabolic activation or deactivation pathways in biological systems.

The chloro substituent at position 2 of the pyrrolo[3,2-d]pyrimidine ring system represents another critical structural feature that significantly impacts the compound's biological activity. Chlorine atoms in pharmaceutical compounds can function as bioisosteres for various other functional groups, including hydroxyl, sulfhydryl, trifluoromethyl, cyano, and even methyl groups. This versatility makes chlorine substitution a valuable strategy in medicinal chemistry for optimizing drug properties while maintaining or enhancing biological activity.

Research has demonstrated that chlorine substituents can profoundly affect the physicochemical properties of drug molecules, including stability, lipophilicity, and protein binding affinity. The addition of chlorine substituents has been shown to increase the physicochemical properties and stability of pharmaceutical compounds compared to their non-halogenated analogues, while typically not affecting toxicity profiles. The "magic chlorine" effect in drug discovery refers to the ability of strategically placed chlorine atoms to enhance drug potency, selectivity, and pharmacokinetic properties.

The combination of benzyl and chloro substituents in this compound creates a synergistic effect that optimizes the compound's interaction with biological targets. The benzyl group provides hydrophobic interactions and π-π stacking capabilities, while the chlorine atom contributes to electronic modulation of the heterocyclic ring system and may participate in halogen bonding interactions with target proteins. This dual substitution pattern has been recognized as an effective approach for developing potent kinase inhibitors with improved selectivity profiles.

Substituent Position Primary Effects Medicinal Chemistry Benefits
Benzyl Group N-1 Enhanced lipophilicity, π-π interactions Improved membrane permeability, protein binding
Chloro Group C-2 Electronic modulation, halogen bonding Increased stability, optimized selectivity
Combined Effect - Synergistic enhancement Improved pharmacological profile

Properties

IUPAC Name

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-13-17-10-6-7-15-11(10)12(18-13)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGEYYLNYWBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492651
Record name N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-55-5
Record name N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Anticancer Applications

Mechanism of Action
N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives have shown promising results as multi-targeted kinase inhibitors. They primarily inhibit key receptor tyrosine kinases involved in tumor growth and angiogenesis, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Epidermal Growth Factor Receptor (EGFR)
  • Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

These interactions can lead to the inhibition of tumor cell proliferation and promotion of apoptosis through pathways involving pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.

Cytotoxicity Studies
Research indicates that derivatives of this compound exhibit cytotoxic effects across various cancer cell lines. For example, compound 5k demonstrated IC50 values ranging from 29 to 59 µM against four different cancer cell lines, highlighting its potential as an effective anticancer agent.

Case Study: Combination Therapy
The compound has been evaluated in combination with microtubule-targeting agents (MTAs) for enhanced anticancer efficacy. In a study involving the chicken chorioallantoic membrane assay, certain analogs not only inhibited blood vessel formation but also displayed potent activity against tubulin assembly comparable to established chemotherapeutics like combretastatin A-4 .

Anti-mycobacterial Activities

This compound has shown broad-spectrum anti-mycobacterial activity. This property positions it as a candidate for developing new antitubercular drugs. The mechanism involves targeting specific pathways within Mycobacterium tuberculosis, making it a valuable addition to the arsenal against tuberculosis, particularly in drug-resistant strains.

Metabolic Disease Management

Recent studies have suggested that derivatives of this compound can effectively lower blood glucose levels in experimental models. This suggests potential applications in managing conditions like diabetes by improving insulin sensitivity and glucose metabolism.

Structural Characteristics and Synthesis

The unique structure of this compound contributes to its biological activity. The synthesis typically involves nucleophilic aromatic substitution reactions where benzyl chloride reacts with 5H-pyrrolo[3,2-d]pyrimidin-4-amine under basic conditions to yield the desired compound. The introduction of the chlorine atom at the 2-position enhances reactivity towards biological targets.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with the proliferation and survival of cancer cells. The molecular targets include epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and synthesis routes:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
N-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine Pyrrolo[3,2-d]pyrimidine 2-Cl, 4-NH-benzyl Not explicitly reported Not detailed in evidence
N-Aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amine Benzo[b]furo[3,2-d]pyrimidine 7-OCH3, 4-NH-aryl Dual CLK1/DYRK1A kinase inhibition (IC50: 0.1–10 µM) Microwave-assisted Dimroth rearrangement
Pyrido[3,2-d]pyrimidin-4-amine derivatives Pyrido[3,2-d]pyrimidine Varied (e.g., azido, hexyl) Kinase inhibition (CK1δ/ε, CLK1) SNAr reactions with NaN3 or amines
8-Chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Thieno[3,2-d]pyrimidine 8-Cl, 9-CH3 M4 PAM (EC50: <100 nM) Tricyclic core synthesis
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine 5-Br, 2-Cl, 4-NH-cyclopentyl Intermediate for kinase inhibitors Nucleophilic substitution with cyclopentylamine

Key Structural Differences and Implications

  • Benzo[b]furo[3,2-d]pyrimidine: The fused benzofuran ring increases lipophilicity, improving membrane permeability but possibly reducing solubility . Pyrido[3,2-d]pyrimidine: The pyridine ring introduces additional hydrogen-bonding sites, enhancing selectivity for kinases like CK1 .
  • Substituent Effects :

    • 2-Chloro Group : Common in kinase inhibitors (e.g., imatinib), the chlorine at position 2 may stabilize the inactive conformation of kinases via hydrophobic interactions.
    • 4-Amine Modifications : Benzyl groups (target compound) enhance CNS penetration, while aryl groups (e.g., 4-methoxyphenyl in ) improve metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Pyrido[3,2-d]pyrimidin-4-amine derivatives (e.g., 4aA) exhibit higher melting points (~132°C) due to planar rigidity, whereas pyrrolo analogs may have lower values .
  • Solubility : Benzyl-substituted compounds (target) are less water-soluble than hexyl- or piperazinyl-substituted analogs (e.g., compound 9 in ) .

Biological Activity

N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolo-pyrimidine core with a benzyl group and a chlorine atom at the 2-position. These structural characteristics contribute to its unique reactivity and interaction with biological targets. The molecular formula is C13H12ClN4C_{13}H_{12}ClN_4 with a molecular weight of approximately 258.71 g/mol .

1. Anticancer Activity

This compound has demonstrated potent anticancer properties through various mechanisms:

  • Cytotoxic Effects : Derivatives of this compound have shown significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7 cells. IC50 values for these derivatives range from 29 to 97 nM, indicating strong antiproliferative activity .
  • Apoptosis Induction : Studies reveal that treatment with this compound leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2. This shift promotes apoptosis in cancer cells .

2. Kinase Inhibition

The compound acts as a multi-target kinase inhibitor, specifically inhibiting:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Epidermal Growth Factor Receptor (EGFR)
  • Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

These targets are crucial in tumor growth and angiogenesis, making this compound a promising candidate for cancer therapy .

In Vitro Studies

A series of in vitro evaluations have demonstrated the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (nM)Mechanism
HeLa45Apoptosis induction
MCF-759Microtubule disruption
A54997Kinase inhibition

These findings suggest that the compound's mechanism involves both apoptosis and disruption of microtubule dynamics .

Animal Models

In vivo studies using the chicken chorioallantoic membrane (CAM) assay have shown that N-benzyl derivatives inhibit blood vessel formation, further supporting their role as antiangiogenic agents .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrrolo-pyrimidine derivatives but is distinguished by its specific substitution pattern that enhances its biological activity:

Compound NameKey Features
7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-aminesMultiangiokinase inhibitors
Pyrrolo[2,3-d]pyrimidine derivativesJanus Kinase inhibitors
5H-pyrrolo[3,2-d]pyrimidin-4-aminesAnticancer activity through tubulin inhibition

This multi-target approach may provide advantages over compounds that only target single pathways .

Q & A

Basic Research Questions

What synthetic methodologies are optimal for preparing N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine with benzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C.
  • Step 2 : Purify via column chromatography (silica gel, CHCl₃:MeOH gradient) and confirm purity using TLC (Rf ~0.4–0.5 in CHCl₃:MeOH 5:1) .
  • Characterization : Use 1H NMR^1 \text{H NMR} (DMSO-d₆: δ 2.61–7.89 ppm for aromatic protons), elemental analysis (C, H, N within ±0.3% of theoretical values), and HRMS for confirmation .

How can researchers confirm the structural integrity of this compound after synthesis?

Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify benzyl substitution (δ 4.5–5.0 ppm for -CH₂-Ph) and pyrrolopyrimidine core protons .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 57.83%, H: 5.20%, N: 19.27% for hydrochloride salts) .
  • Mass Spectrometry : HRMS-ESI+ can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 275.1978 for analogs) .

Advanced Research Questions

How do substituents on the benzyl group or pyrrolopyrimidine core influence biological activity?

  • Benzyl Modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic pockets in kinase targets, as seen in analogs like TAK-285 (IC₅₀ < 50 nM for EGFR inhibition) .
  • Pyrrolopyrimidine Core : Chlorine at position 2 increases electrophilicity, improving interactions with catalytic lysine residues in ATP-binding pockets. SAR studies on thienopyrimidines show that substituent positioning correlates with apoptosis induction (e.g., caspase-3 activation EC₅₀ = 0.8 μM for 4-anilino derivatives) .

What strategies resolve contradictions in reported solubility or crystallinity data?

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 5 mg/mL in PBS for N-methyl derivatives) .
  • Polymorph Screening : Use X-ray crystallography (SHELXL refinement) to identify stable crystalline forms. For example, TLR7 agonists with similar scaffolds adopt Form A (monoclinic, P2₁/c) under slow evaporation from EtOH .

How can computational methods guide target identification for this compound?

  • Molecular Docking : Tools like AutoDock Vina predict binding to kinases (e.g., VEGFR-2, ΔG = -9.2 kcal/mol for tricyclic pyrrolopyrimidines) .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., 4-anilino motifs in apoptosis inducers) to prioritize targets like Bcl-2 or EGFR .

What experimental approaches validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2.0) or plasma (37°C, 24 hrs) and monitor degradation via retention time shifts or new MS peaks .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <5% degradation indicates shelf-life suitability .

Methodological Notes

  • Crystallography : Use SHELX programs (SHELXL for refinement) to resolve disorder in crystal structures, particularly for polymorphic forms .
  • SAR Optimization : Combine parallel synthesis (e.g., Ugi reaction for diversifying benzyl groups) with high-throughput screening (HTS) for apoptosis or kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.